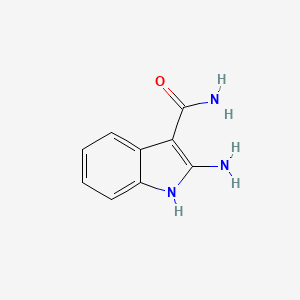

2-Aminoindole-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-amino-1H-indole-3-carboxamide |

InChI |

InChI=1S/C9H9N3O/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H,10H2,(H2,11,13) |

InChI Key |

XUDMTNKIWSJOON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminoindole 3 Carboxamide and Its Derivatives

Established Synthetic Pathways

Historically, the synthesis of 2-aminoindole-3-carboxamides has been accomplished through a variety of multi-step processes. These established routes, while foundational, often involve the isolation of intermediates and can be time-consuming.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Cyanoacetamides

A common strategy for constructing the 2-aminoindole framework involves the nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org In this approach, an ortho-halonitroarene, such as 2-fluoronitrobenzene, is reacted with a cyanoacetamide in the presence of a base. nih.gov The reaction proceeds through the formation of an intermediate 2-cyano-2-(2-nitrophenyl)-acetamide via the SNAr mechanism. nih.govacs.orgsci-hub.se This intermediate is then subjected to a reduction of the nitro group, which is typically followed by a spontaneous intramolecular cyclization to yield the 2-aminoindole-3-carboxamide product. nih.govacs.org Common reducing agents for this transformation include zinc or iron powder in the presence of an acid, or catalytic hydrogenation using palladium on carbon. acs.org

acs.orgnih.gov-Sigmatropic Rearrangement and Intramolecular Cyclization from N-Arylhydroxamic Acids

Another established, albeit less direct, pathway to 2-aminoindole derivatives involves a acs.orgacs.org-sigmatropic rearrangement. nih.govacs.orgsci-hub.se This method utilizes N-arylhydroxamic acids and malononitrile as starting materials. researchgate.net The reaction sequence is believed to proceed through the formation of an intermediate that undergoes a sigmatropic rearrangement, followed by an intramolecular cyclization and subsequent deacylation to furnish the indole (B1671886) ring system. researchgate.net The acs.orgnih.gov-sigmatropic rearrangement itself is a pericyclic reaction that can be used to form carbon-carbon bonds and is characterized by a high degree of stereoselectivity. wikipedia.orgorganicchemistrydata.org

Nenitzescu Reaction Approaches to 2-Aminoindoles

The Nenitzescu indole synthesis is a classic method for preparing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com This reaction can be adapted for the synthesis of 2-aminoindoles. nih.govacs.orgsci-hub.se The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond and subsequent elimination to form the indole ring. wikipedia.org While the traditional Nenitzescu reaction yields 5-hydroxyindoles, variations of this reaction using different starting materials, such as primary ketene aminals and 1,4-benzoquinones, have been reported to produce 2-aminoindole structures. nih.govacs.orgsci-hub.se

Reactions Involving 2-Haloanilines and Substituted Acetonitriles

The direct coupling of 2-haloanilines with substituted acetonitriles represents another route to the 2-aminoindole scaffold. nih.govacs.orgsci-hub.se For instance, a copper(I) iodide-catalyzed reaction between N-(2-iodophenyl)formamides and malononitrile or cyanoacetates can be employed to synthesize 2-aminoindole-3-carbonitriles and 2-aminoindole-3-carboxylates, respectively. thieme-connect.com The use of an N-formylated 2-iodoaniline prevents undesired side reactions of the amino group with the acetonitrile derivative. thieme-connect.com This method provides an efficient means to construct the indole core with functional group handles at the 3-position.

Acylation Strategies for N-(Indol-2-yl)amides

While not a direct synthesis of the this compound core, the acylation of a pre-formed 2-aminoindole is a crucial step in the diversification of these scaffolds. The synthesis of N-(indol-2-yl)amides has been reported to be challenging due to the instability of intermediates. rsc.org One approach involves the Curtius rearrangement of indole-2-carboxazides to generate an isocyanate intermediate, which can then be trapped with a carboxylic acid to afford the desired N-(indol-2-yl)amide. rsc.org More recently, chemoselective N-acylation methods have been developed using stable acyl sources like thioesters, which can overcome the challenges associated with reactive acyl chlorides. d-nb.infonih.gov

Modernized and Expedient Synthetic Protocols

In an effort to improve efficiency and yield, modern synthetic chemistry has focused on the development of one-pot procedures that minimize the number of synthetic steps and purification procedures.

A significant advancement in the synthesis of 2-aminoindole-3-carboxamides is the development of a one-pot, two-step solution-phase method. nih.govacs.orgnih.gov This protocol begins with the SNAr reaction of a 2-halonitrobenzene with a variety of cyanoacetamides in the presence of sodium hydride in dimethylformamide (DMF). nih.gov After the formation of the 2-cyano-2-(2-nitrophenyl)-acetamide intermediate, a reductive cyclization is carried out in the same reaction vessel. This is achieved by the direct addition of hydrochloric acid, ferric chloride, and zinc powder, followed by heating. nih.govacs.orgnih.gov This one-pot sequence efficiently yields a diverse range of 2-aminoindole-3-carboxamides. nih.gov

The scope of this one-pot reaction is broad, accommodating a variety of substituents on both the cyanoacetamide and the 2-halonitrobenzene starting materials. The reaction is compatible with various functional groups, including unprotected alcohols, heterocycles (morpholine, piperazine, pyridine), alkenes, and alkynes. nih.gov

Table 1: Examples of 2-Aminoindole-3-carboxamides Synthesized via a One-Pot Protocol nih.gov

| Entry | Cyanoacetamide Side Chain (R) | 2-Halonitroarene | Product | Yield (%) |

| 1 | n-Butyl | 2-Fluoronitrobenzene | 2-Amino-N-butyl-1H-indole-3-carboxamide | 85 |

| 2 | Benzyl | 2-Fluoronitrobenzene | 2-Amino-N-benzyl-1H-indole-3-carboxamide | 82 |

| 3 | 4-Morpholinoethyl | 2-Fluoronitrobenzene | 2-Amino-N-(2-morpholinoethyl)-1H-indole-3-carboxamide | 78 |

| 4 | Propargyl | 2-Fluoronitrobenzene | 2-Amino-N-prop-2-ynyl-1H-indole-3-carboxamide | 80 |

| 5 | 2-Hydroxyethyl | 2-Fluoronitrobenzene | 2-Amino-N-(2-hydroxyethyl)-1H-indole-3-carboxamide | 75 |

| 6 | n-Butyl | 2-Chloro-3-nitropyridine | 2-Amino-N-butyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 65 |

One-Pot, Two-Step Solution-Phase Syntheses

The synthesis starts with the reaction of an ortho-halonitro-aromatic compound, such as 2-fluoronitrobenzene, with a substituted cyanoacetamide in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as N,N-dimethylformamide (DMF). This first step proceeds at room temperature and leads to the formation of a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. rsc.org

Following the completion of the SNAr reaction, the reaction mixture is treated sequentially with hydrochloric acid (HCl), ferric chloride (FeCl3), and zinc powder. The mixture is then heated, typically to 100 °C, to facilitate the reduction of the nitro group and subsequent intramolecular cyclization. This reductive cyclization cascade yields the final this compound product. rsc.org This method is notable for its broad substrate scope, tolerating various functional groups on both the cyanoacetamide and the nitroaromatic starting materials, including alkenes, alkynes, and various heterocyclic moieties. rsc.org

Table 1: One-Pot, Two-Step Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide rsc.org

| Step | Reagents and Conditions | Purpose |

| 1. SNAr Reaction | N-butyl-2-cyanoacetamide, 2-fluoronitrobenzene, NaH, dry DMF | Formation of 2-cyano-2-(2-nitrophenyl)-N-butylacetamide intermediate |

| Room temperature, 1 hour | ||

| 2. Reductive Cyclization | 1.0 N HCl, FeCl3, Zn dust | Reduction of the nitro group and subsequent intramolecular cyclization |

| 100 °C, 1 hour |

Multi-Component Reaction (MCR) Strategies Employing Cyanoacetamides

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The synthesis of the this compound scaffold has been approached using MCR strategies, leveraging the reactivity of cyanoacetamides. rsc.org

One such example is a four-component reaction involving a pyridine (B92270) or 3-picoline derivative, chloroacetonitrile, malononitrile, and an aromatic aldehyde. While the specifics of this reaction leading directly to 2-aminoindole-3-carboxamides are part of the broader landscape of indole synthesis, it highlights the potential of MCRs in constructing this heterocyclic core. rsc.org These reactions typically proceed through a cascade of intermediates, where the cyanoacetamide or a related active methylene compound plays a crucial role in forming the indole ring system. The convergence and operational simplicity of MCRs make them an attractive strategy for generating libraries of substituted 2-aminoindole-3-carboxamides for drug discovery.

Lewis Acid-Catalyzed Decarboxylative Annulation

Lewis acid catalysis provides a powerful tool for the construction of complex molecular architectures. In the context of 2-aminoindole derivatives, a notable application is the Lewis acid-catalyzed decarboxylative annulation of 2-aminoindole-3-carboxylates with ynals. This method is primarily used for the further functionalization and elaboration of the 2-aminoindole scaffold rather than its de novo synthesis. acs.orgnih.govresearchgate.net

The reaction, catalyzed by ytterbium(III) triflate (Yb(OTf)3), proceeds through a cascade of events. It begins with the condensation of the 2-aminoindole-3-carboxylate with an ynal to form an imine intermediate. This is followed by a [3+2] spirocycloaddition at the C2 position of the indole ring. The resulting spirocyclic intermediate then undergoes a 2,3-aza migration, ultimately leading to the formation of complex dihydrochromeno-fused δ-carboline derivatives. acs.orgnih.govresearchgate.net It is important to note that this transformation requires a C3-ester functionality and results in a loss of the carboxylate group, yielding a structurally distinct, annulated product. acs.org

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized organic synthesis, and the construction of the this compound core is no exception. Various metals, including copper, palladium, and rhodium, have been employed to catalyze key bond-forming events in the synthesis of this scaffold.

Copper-Catalyzed Cascade Cyclizations

Copper-catalyzed reactions have been developed for the synthesis of 2-amino-1H-indole-3-carboxylate derivatives, which are closely related to the target carboxamides. One such method involves a cascade reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamides with alkyl 2-cyanoacetates or malononitrile. This approach utilizes a copper catalyst, often in conjunction with a ligand like L-proline, and a base such as potassium carbonate. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, providing a practical route to these valuable indole derivatives.

Palladium-Catalyzed Carbonylative Cyclizations

Palladium catalysis offers a versatile platform for the synthesis of indole-3-carboxamides through carbonylative cyclization reactions. A notable example is the palladium-catalyzed reaction of 2-ethynylanilines with nitroarenes. rsc.orgrsc.orgresearchgate.net In this process, molybdenum hexacarbonyl (Mo(CO)6) serves as a solid and convenient source of carbon monoxide. The nitroarene functions as the nitrogen source for the amide functionality. rsc.org

The reaction proceeds smoothly to furnish a variety of indole-3-carboxamide derivatives in moderate to high yields. rsc.org This methodology is significant as it constructs the indole core and installs the C3-carboxamide group in a single, elegant step. A plausible mechanism involves the palladium-catalyzed activation of the alkyne, followed by cyclization, carbonylation, and reaction with the in situ-generated amine from the nitroarene. rsc.org

Table 2: Palladium-Catalyzed Carbonylative Cyclization for Indole-3-Carboxamide Synthesis rsc.org

| Reactant 1 | Reactant 2 (Nitrogen Source) | Catalyst / CO Source | Product |

| 2-Ethynylaniline | Nitroarene | Palladium catalyst / Mo(CO)6 | Indole-3-carboxamide |

Rhodium(III)-Catalyzed C–H Activation/Annulation

Rhodium(III)-catalyzed C–H activation has emerged as a powerful strategy for the construction of heterocyclic systems, including indoles. These reactions typically involve the directed activation of a C–H bond, followed by annulation with a coupling partner such as an alkyne or alkene. rsc.orgnih.gov While the direct synthesis of this compound via this method is not extensively documented, the general principle has been applied to the synthesis of various indole scaffolds.

For instance, Rh(III) complexes can catalyze the annulation of anilines or anilides with alkynes to form the indole core. The reaction proceeds through a C–H activation event, migratory insertion of the coupling partner, and reductive elimination to regenerate the active catalyst. Although a specific application of this methodology to the synthesis of this compound is not detailed in the available literature, the versatility of Rh(III)-catalyzed C-H activation suggests its potential as a future synthetic route.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a significant enhancement over traditional organic synthesis methods, offering notable reductions in reaction times, cleaner product formation, and improved conversion rates. mdpi.com This technology has been effectively applied to the synthesis of various indole derivatives, demonstrating its potential for the efficient production of this compound and its analogs.

In the synthesis of related indole structures, such as 2-methyl-1H-indole-3-carboxylate derivatives, microwave heating has been instrumental in palladium-catalyzed oxidative cyclization reactions. mdpi.com This approach allows for the neat mixture of reactants to be exposed to microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com Similarly, the synthesis of novel 2-oxindole derivatives through the decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids has been achieved with high yields (up to 98%) in very short reaction times (5–10 minutes) using microwave activation. mdpi.com

These examples underscore the advantages of microwave-assisted synthesis in heterocyclic chemistry. The rapid heating and efficient energy transfer characteristic of microwave irradiation can significantly accelerate reaction rates, often by orders of magnitude compared to conventional heating methods. This efficiency can be particularly beneficial for multi-step syntheses or for the rapid generation of a library of derivatives for screening purposes. While specific literature detailing the microwave-assisted synthesis of this compound was not the primary focus of the provided sources, the successful application of this technology to structurally similar indole compounds strongly suggests its utility for enhancing the synthesis of this target molecule. mdpi.commdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Indole Derivatives This table is illustrative, based on findings for related indole compounds.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source |

| Reaction Time | Hours to Days | Minutes to Hours | mdpi.commdpi.com |

| Reaction Yield | Moderate to High | Often Improved / High to Excellent | mdpi.commdpi.com |

| Energy Efficiency | Lower | Higher | |

| Product Purity | May require extensive purification | Generally cleaner product formation | mdpi.com |

Synthesis of Precursor and Analogous Structures for Diversification

The synthesis of 2-aminoindole-3-carboxamides relies on accessible precursors that can be modified to create a diverse range of analogs. An efficient one-pot, two-step solution-phase method has been developed for this purpose, starting from readily available 2-halonitrobenzenes or their heterocyclic analogs and various cyanoacetamides. nih.govnih.gov

The general synthetic pathway involves two key transformations within a single pot:

Nucleophilic Aromatic Substitution (SNAr): A cyanoacetamide is reacted with a 2-halonitro-aromatic compound under basic conditions (e.g., using sodium hydride in DMF). This step forms an intermediate 2-cyano-2-(2-nitrophenyl)-acetamide. nih.gov

Reductive Cyclization: Following the SNAr reaction, the nitro group of the intermediate is reduced and cyclized to form the 2-aminoindole ring system. This is typically achieved by adding an acid (like HCl) and a reducing agent mixture, such as iron(III) chloride (FeCl3) and zinc (Zn) powder, and heating the reaction mixture. nih.gov

This one-pot method is highly valuable as it avoids the need to isolate and purify the intermediate, streamlining the synthesis process. nih.gov The versatility of this method allows for the synthesis of a wide array of this compound derivatives by simply varying the two starting components. nih.gov Diversification can be achieved by using different substituted 2-halonitrobenzenes to modify the indole core and by employing a range of N-substituted cyanoacetamides to alter the carboxamide side chain. nih.gov

Table 2: Examples of Precursors for the Synthesis of this compound Analogs

| Precursor Type | Example Compound | Resulting Moiety on Final Structure | Source |

| Aromatic Precursor | 2-Fluoronitrobenzene | Unsubstituted Phenyl Ring of Indole | nih.gov |

| Aromatic Precursor | 4-Chloro-2-fluoronitrobenzene | 6-Chloro-substituted Indole | nih.gov |

| Aromatic Precursor | 2,4-Difluoronitrobenzene | 6-Fluoro-substituted Indole | nih.gov |

| Carboxamide Precursor | N-Butyl-2-cyanoacetamide | N-Butylcarboxamide | nih.gov |

| Carboxamide Precursor | 2-Cyano-N-phenylacetamide | N-Phenylcarboxamide | nih.gov |

| Carboxamide Precursor | 2-Cyano-N-(pyridin-2-yl)acetamide | N-(Pyridin-2-yl)carboxamide | nih.gov |

Another strategy for generating diverse indole structures involves the synthesis of indole-2-carboxamides from precursors like 1H-indole-2-carboxylic acid. mdpi.com This acid can be alkylated, for instance, to produce 1-methyl-1H-indole-2-carboxylic acid, which can then be coupled with various amines to yield a range of N-substituted indole-2-carboxamide analogs. mdpi.com Furthermore, metal-free synthetic routes, such as those utilizing a Truce-Smiles rearrangement of N-alkylated 2-aminobenzyl cyanide derivatives, provide access to 1-substituted 2-amino-3-arylindoles, further expanding the library of accessible analogs. researchgate.net

Derivatization and Structural Modification Strategies for 2 Aminoindole 3 Carboxamide

Chemical Modifications of the Carboxamide Moiety

The carboxamide group at the 3-position of the indole (B1671886) ring is a prime target for derivatization, primarily through substitution on the amide nitrogen. This allows for the introduction of a wide array of substituents, influencing the compound's steric and electronic properties, as well as its hydrogen bonding capabilities.

A common strategy involves the coupling of the corresponding indole-3-carboxylic acid with a variety of amines. More direct methods, however, build the substituted carboxamide during the indole ring's formation. For instance, a one-pot, two-step synthesis can produce N-substituted 2-aminoindole-3-carboxamides by reacting 2-halonitrobenzenes with appropriately N-substituted cyanoacetamides. nih.govacs.orgnih.gov This method is versatile, allowing for the incorporation of various alkyl and functionalized groups onto the carboxamide nitrogen. nih.gov For example, N-butyl, N-benzyl, and N-alkenyl derivatives have been successfully synthesized using this approach. nih.gov

Further complex modifications include annulation reactions. Research has shown that 1-methylindole-3-carboxamides can react with substituted propargyl alcohols in a [4+3]-annulation, which results in the formation of fused seven-membered lactams and involves a migration of the carboxamide group. acs.org This highlights the reactivity of the carboxamide moiety beyond simple substitution, enabling the construction of more complex, polycyclic systems.

The table below illustrates some examples of N-substituted derivatives of the 2-aminoindole-3-carboxamide scaffold.

| Substituent on Carboxamide (R) | Resulting Compound Name |

| -CH₂CH₂CH₂CH₃ | 2-Amino-N-butyl-1H-indole-3-carboxamide |

| -CH₂-Phenyl | N-Benzyl-5-fluoro-2-methylindole-3-carboxamide |

| 4-piperidyl | N-(1-Benzyl-4-piperidyl)-5-fluoroindole-3-carboxamide google.com |

| 2-pyrrolidinylmethyl | N-(1-Ethyl-2-pyrrolidinylmethyl)-5-fluoro-2-methylindole-3-carboxamide google.com |

| 1-isobutyl-4-piperidyl | 5-Fluoro-N-(1-isobutyl-4-piperidyl)-2-methylindole-3-carboxamide google.com |

Functionalization and Substitution on the Indole Nucleus

Modifying the indole nucleus itself is a critical strategy for fine-tuning the pharmacological profile of this compound derivatives. Substitutions can be introduced at the N1-position (the indole nitrogen) or on the benzene (B151609) ring portion of the nucleus (positions 4, 5, 6, and 7).

Substitution at the N1-position is often achieved by alkylation or arylation. For example, N-methylated derivatives have been synthesized and used in subsequent reactions. acs.orgrsc.org The presence of a substituent at N1 can prevent certain side reactions and can be crucial for biological activity.

Functionalization of the benzene ring portion of the indole is typically accomplished by using appropriately substituted starting materials in the ring synthesis. For example, the use of substituted 2-halonitrobenzenes in a one-pot synthesis allows for the introduction of various groups onto the resulting indole ring. nih.gov A range of substituents, including halogens (fluoro, chloro), alkyl groups (methyl), and alkoxy groups (methoxy), have been incorporated at the 5-position of the indole ring. google.com These modifications can significantly impact the electronic nature of the indole system and its interaction with biological targets.

The following table provides examples of substitutions made on the indole nucleus of this compound analogs.

| Position | Substituent | Example Compound Name |

| 1 | Methyl | N-(1-Benzyl-4-piperidyl)-2,5-dimethylindole-3-carboxamide google.com |

| 2 | Methyl | N-(1-Benzyl-4-piperidyl)-5-fluoro-2-methylindole-3-carboxamide google.com |

| 5 | Fluoro | 5-Fluoro-N-(4-piperidyl)indole-3-carboxamide google.com |

| 5 | Hydroxy | N-(1-Benzyl-4-piperidyl)-5-hydroxy-2-methylindole-3-carboxamide google.com |

| 5 | Methoxy | N-(1-Benzyl-4-piperidyl)-5-methoxy-2-methylindole-3-carboxamide google.com |

Derivatization of the 2-Amino Group

The 2-amino group is a key functional handle for derivatization, though its modification can be challenging due to the reported instability of 2-aminoindole precursors. rsc.orgrsc.org Despite these challenges, several strategies have been developed to modify this group, most notably through acylation.

The acylation of the 2-amino group leads to the formation of N-(indol-2-yl)amides. rsc.org This transformation is considered one of the more common routes for preparing this class of compounds, although the instability of 2-aminoindole itself often necessitates in situ generation or the use of more stable precursors. rsc.org The Curtius rearrangement of indole-2-carboxazides has been developed as an alternative, milder method to generate N-(indol-2-yl)amides, avoiding the isolation of the unstable 2-aminoindole intermediate. rsc.org This reaction tolerates a variety of alkyl and aryl carboxylic acids, providing access to a diverse set of derivatives. rsc.org

In the context of structure-activity relationship studies for other quinoline-based compounds, both acylation and carbamate (B1207046) derivatization of a similar exocyclic amine were found to be detrimental to biological activity, indicating the sensitivity of this position to modification. acs.org This underscores the importance of carefully considering the nature of the substituent introduced at the 2-amino position.

| Reagent/Method | Resulting Moiety | Class of Compound |

| Acylating Agent | -NH-C(O)-R | N-(Indol-2-yl)amide rsc.orgrsc.org |

| Curtius Rearrangement | -NH-C(O)-R | N-(Indol-2-yl)amide rsc.org |

| Isocyanate | -NH-C(O)-NHR | N-(Indol-2-yl)urea |

Introduction of Diverse Functionalities for Chemical Library Generation

The generation of chemical libraries based on the this compound scaffold is essential for drug discovery efforts. Efficient synthetic methods that allow for the introduction of a wide range of chemical functionalities in a systematic and high-throughput manner are highly valuable.

A particularly effective strategy is the one-pot, two-step synthesis of 2-aminoindole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.govnih.gov This method has been successfully employed to generate a library of twenty-three distinct analogs, demonstrating its broad applicability. nih.govacs.org The power of this method lies in its tolerance of a wide variety of functional groups on both starting materials. For example, different heterocycles such as morpholine, piperazine, and pyridine (B92270) have been successfully incorporated into the carboxamide portion. nih.gov Furthermore, the synthesis is compatible with the presence of alkene and alkyne functionalities, which can serve as handles for further post-synthesis modifications, thereby expanding the chemical diversity of the library. nih.gov This approach allows for the rapid and efficient exploration of the chemical space around the this compound core.

Mechanistic Investigations of 2 Aminoindole 3 Carboxamide Reactions

Detailed Reaction Mechanisms of Formation

The synthesis of the 2-aminoindole-3-carboxamide core can be achieved through several distinct mechanistic pathways. These routes leverage different foundational reactions to construct the bicyclic indole (B1671886) system.

A prevalent and efficient method for synthesizing 2-aminoindole-3-carboxamides is a one-pot, two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a reductive cyclization. arkat-usa.orgnih.govnih.gov

The mechanism commences with the SNAr reaction. A cyanoacetamide derivative, acting as the nucleophile, attacks an ortho-substituted halonitroarene, such as 2-fluoronitrobenzene. nih.gov The reaction is typically conducted under basic conditions, using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the α-carbon of the cyanoacetamide, generating a carbanion. nih.gov This carbanion then attacks the electron-deficient aromatic ring at the carbon bearing the halogen, displacing it to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. nih.govnih.gov

Following the SNAr step, the nitro group of the intermediate is reduced and cyclized to form the indole ring. This is commonly achieved by adding acid to neutralize the excess base, followed by the introduction of a reducing agent system, such as zinc (Zn) powder and an iron salt like ferric chloride (FeCl3). nih.govnih.gov The zinc metal reduces the nitro group to an amino group. The newly formed aniline derivative then undergoes an intramolecular cyclization by attacking the nitrile carbon, leading to the formation of the this compound product. nih.gov This one-pot procedure is valued for its efficiency and convenience in medicinal chemistry for generating diverse analogues. arkat-usa.orgnih.gov

Table 1: Key Steps in the SNAr/Reductive Cyclization Pathway

| Step | Reaction Type | Reagents | Key Transformation |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | Cyanoacetamide, NaH, 2-Halonitrobenzene | Formation of 2-cyano-2-(2-nitrophenyl)-acetamide intermediate nih.govnih.gov |

| 2 | Reductive Cyclization | Zn, FeCl3, HCl | Reduction of nitro group and intramolecular cyclization to form the 2-aminoindole ring nih.govnih.gov |

The synthesis of 2-aminoindoles, including the this compound scaffold, can also be accomplished through pathways involving sigmatropic rearrangements. nih.gov The Fischer indole synthesis, a foundational method for preparing indoles, notably involves a researchgate.netresearchgate.net-sigmatropic rearrangement as its key step. chemtube3d.com In this type of reaction, a new carbon-carbon bond is formed between the two rings while a nitrogen-nitrogen sigma bond is broken. chemtube3d.com

While the direct application to this compound from simple precursors via this specific rearrangement is less common than the SNAr method, related syntheses have been reported. For instance, the formation of 2-aminoindole-3-carboxamides from N-arylhydroxamic acids and malononitrile proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent intramolecular cyclization. nih.gov More broadly, the use of researchgate.netresearchgate.net-sigmatropic rearrangements, such as the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, provides a reliable method for constructing complex indoline structures. acs.orgnih.gov These reactions are known for their ordered transition states, which allow for high fidelity in chirality transfer. acs.orgnih.gov Similarly, other sigmatropic shifts, like the nih.govresearchgate.net-Meisenheimer rearrangement, have been employed in novel indole syntheses, highlighting the versatility of these pericyclic reactions in forming the indole core. researchgate.netelsevierpure.com

Cascade and annulation reactions offer sophisticated and atom-economical routes to complex heterocyclic systems derived from the 2-aminoindole scaffold. Mechanistic studies have explored Lewis acid-catalyzed decarboxylative annulation reactions of 2-aminoindole-3-carboxylates (a related precursor) with ynals. researchgate.netnih.gov

The proposed mechanism for this transformation begins with a condensation reaction between the 2-aminoindole-3-carboxylate and the ynal to form an imine intermediate. researchgate.net This intermediate then undergoes a Lewis acid-catalyzed [3+2] spirocycloaddition at the C2 position of the indole. This step generates a spirocyclic intermediate, which is key to the reaction pathway. researchgate.netnih.gov Subsequently, a 2,3-aza migration occurs, ultimately leading to the formation of complex dihydrochromeno-fused δ-carboline derivatives. researchgate.netnih.gov It has been noted that the presence of Brønsted acids can alter the reaction pathway from a [3+2] to a [4+2] cycloaddition, demonstrating the sensitivity of the mechanism to reaction conditions. researchgate.netnih.gov

The identification and study of reaction intermediates are crucial for understanding and optimizing multi-step syntheses of this compound and its derivatives.

In the SNAr and reductive cyclization pathway, the 2-cyano-2-(2-nitrophenyl)-acetamide derivative is the critical isolated or in situ generated intermediate. nih.govnih.gov Its formation is the result of the initial C-C bond-forming SNAr reaction, and its structure contains both the nitro group to be reduced and the nitrile group that will be part of the cyclization to form the final indole ring. nih.gov

Mechanistic Studies of Functionalization and Derivatization

Understanding the mechanisms of reactions that functionalize the pre-formed this compound scaffold is essential for creating analogues with diverse properties.

While specific transition state analyses for the acylation and coupling of this compound are not extensively detailed in the provided search results, the principles of such reactions on related aromatic amines and indoles are well-established. Acylation of the 2-amino group or coupling reactions at various positions on the indole ring would proceed through distinct transition states that can be analyzed computationally.

For an acylation reaction at the 2-amino position, the mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent. The transition state would involve the partial formation of a new N-C bond and the partial breaking of the carbonyl double bond, leading to a tetrahedral intermediate. The stability of this transition state, and thus the reaction rate, would be influenced by the electronic properties of both the indole ring and the acylating agent, as well as steric hindrance around the reaction centers.

In coupling reactions, such as those catalyzed by transition metals, the analysis becomes more complex. The transition states would involve the organometallic catalyst, the indole substrate, and the coupling partner. The ordered transition state observed in researchgate.netresearchgate.net sigmatropic rearrangements, for example, allows for a high degree of control over stereochemistry, a principle that is central to many modern synthetic methods. acs.orgnih.gov Computational studies, such as Density Functional Theory (DFT), are typically employed to model these transition states, calculate activation energies, and rationalize observed product distributions and stereochemical outcomes.

Examination of Radical Pathways in Derivatization

While ionic pathways often dominate the reactivity of indole derivatives, the exploration of radical-mediated transformations of this compound offers a divergent and powerful approach to novel molecular architectures. The generation of radical species from indole derivatives can lead to unique bond formations and functionalizations that are not readily accessible through conventional methods.

One area of investigation into the radical reactivity of related indole compounds involves the behavior of radical cations. For instance, studies on 2-phenyl-1H-indole have provided insights into the reactivity of such species generated under anodic oxidation. rsc.orgresearchgate.net These investigations reveal that the reaction outcomes are highly dependent on the reaction potential and the presence of oxygen or deprotonating agents, suggesting a complex interplay of factors that dictate the fate of the initially formed radical cation. rsc.orgresearchgate.net While not directly involving this compound, these findings highlight the potential for radical cations of the 2-aminoindole core to undergo various transformations, including dimerization, addition to nucleophiles, or reaction with oxygen. rsc.orgresearchgate.net

The general susceptibility of the indole nucleus to radical attack, particularly at the C3 position, suggests that derivatization of this compound could be achieved through radical pathways. However, the presence of the amino and carboxamide groups at the C2 and C3 positions, respectively, significantly influences the electron distribution and steric environment of the indole ring, thereby modulating its reactivity towards radical species. Further dedicated mechanistic studies are required to fully elucidate the specific radical pathways involved in the derivatization of this compound and to harness their synthetic potential.

Acid-Mediated Mechanistic Divergence and Selectivity

The role of acids in the reactions of this compound and its precursors is not merely catalytic but can profoundly influence the reaction mechanism and, consequently, the product distribution. This mechanistic divergence allows for selective synthesis of different structural motifs from a common starting material by careful selection of the acidic conditions.

A pertinent example of acid-mediated reactivity is observed in the synthesis of 2-aminoindole-3-carboxamides from 2-halonitro(hetero)aromatics and cyanoacetamides. nih.gov This one-pot, two-step process first involves a nucleophilic aromatic substitution (SNAr) reaction under basic conditions to generate an intermediate, 2-cyano-2-(2-nitrophenyl)-acetamide. nih.gov The subsequent and crucial step is a reductive cyclization that is initiated by the addition of hydrochloric acid, in conjunction with ferric chloride (FeCl3) and zinc (Zn) powder. nih.gov

The proposed mechanism for this acid-mediated reductive cyclization is outlined below:

Reduction of the Nitro Group: In the acidic medium, the zinc powder acts as a reducing agent, converting the nitro group of the 2-cyano-2-(2-nitrophenyl)-acetamide intermediate to an amino group.

Intramolecular Cyclization: The newly formed aniline derivative then undergoes an intramolecular cyclization. The amino group attacks the electron-deficient carbon of the nitrile group.

Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the more stable aromatic this compound.

The table below summarizes the key reagents and their proposed roles in this acid-mediated reductive cyclization.

| Reagent | Role in the Reaction |

| Hydrochloric Acid (HCl) | Provides the acidic environment necessary for the reduction and subsequent cyclization. |

| Zinc (Zn) Powder | Acts as the reducing agent for the nitro group. |

| Ferric Chloride (FeCl3) | Likely acts as a Lewis acid catalyst to facilitate the cyclization step. |

This reaction highlights the critical role of acid in promoting a specific reaction pathway. The acidic conditions are not only necessary for the reduction of the nitro group but also likely activate the nitrile group towards intramolecular nucleophilic attack, thereby ensuring the selective formation of the this compound scaffold. The absence of significant side products in this reported synthesis suggests a high degree of selectivity under these specific acidic and reductive conditions. nih.gov Further investigations into the effect of different acids (both Brønsted and Lewis acids) and their concentrations could reveal alternative reaction pathways, potentially leading to the formation of other heterocyclic systems and demonstrating true mechanistic divergence.

Computational Chemistry and Theoretical Studies of 2 Aminoindole 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. While direct computational studies on 2-aminoindole-3-carboxamide are not extensively documented in the literature, research on closely related aminoindole structures, such as tryptamine (B22526), provides significant insights into the behavior of the aminoindole core.

A notable study on tryptamine employed DFT methods to explore its antioxidant potential. acs.org The calculations were performed using a functional from the M06 family, known for its robust performance in thermochemistry and kinetics, paired with a 6-311+G(d,p) basis set. This level of theory is well-suited for describing the electronic environment of the indole (B1671886) ring and its substituents. The solvent effects, which are crucial for mimicking physiological conditions, were modeled using the SMD solvation model. acs.org These computational choices ensure a reliable description of the electronic structure and properties of the aminoindole system.

The molecular electrostatic potential (MEP) is a valuable tool derived from quantum chemical calculations that helps in identifying the reactive sites of a molecule. The MEP maps the electrostatic potential onto the electron density surface, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For indole derivatives, the MEP surface typically shows a negative potential (electron-rich region) delocalized over the π-system of the indole ring, particularly around the five-membered ring. researchgate.net The nitrogen atom of the indole ring also contributes to the electronegative character. Conversely, the hydrogen atoms attached to the nitrogen atoms (of both the indole ring and the amino group) and the amide group are characterized by positive potentials, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

In the context of this compound, the amino group at the 2-position and the carboxamide group at the 3-position significantly influence the MEP. The amino group, being an electron-donating group, is expected to increase the electron density of the indole ring, enhancing its nucleophilic character. The carboxamide group, with its carbonyl oxygen, introduces another region of negative electrostatic potential, while its amide protons are strongly electropositive. These features suggest that the molecule has multiple sites for potential interactions with other molecules, including electrophiles, nucleophiles, and hydrogen bonding partners. The indole ring itself is a primary site for electrophilic attack and radical addition. acs.orgresearchgate.net

Kinetic and Thermodynamic Studies of Reactions

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by calculating the energetics of reactants, transition states, and products. This allows for the determination of reaction rates and the identification of the most favorable reaction pathways.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. wikipedia.org It posits that the reaction rate is determined by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants. The rate constant (k) can be calculated using the Eyring equation, which relates it to the Gibbs free energy of activation (ΔG‡).

In the computational study of the antioxidant activity of the aminoindole structure (using tryptamine as a model), conventional TST was employed to evaluate the rate constants for its reactions with free radicals. acs.org The Gibbs free energies of activation were calculated for various reaction pathways, allowing for a quantitative comparison of their kinetics. This approach is crucial for understanding which reaction mechanisms are kinetically feasible under specific conditions. For reactions with very low activation barriers, the rate constants can approach the diffusion-controlled limit, indicating a very fast reaction. acs.org

The following table presents a hypothetical structure for reporting such data, based on the types of findings in related literature. acs.org

| Reaction Pathway | Reactant | Radical | ΔG‡ (kcal/mol) | k (M⁻¹s⁻¹) |

| HAT from N1-H | Tryptamine | •OH | 3.5 | 2.01 x 10¹⁰ |

| RAF at C2 | Tryptamine | •OH | 3.7 | 1.34 x 10¹⁰ |

| RAF at C3 | Tryptamine | •OH | 3.1 | 4.31 x 10¹⁰ |

This table is illustrative and based on data for tryptamine reacting with the hydroxyl radical. acs.org

Radical Adduct Formation (RAF) is a mechanism where a free radical adds to a molecule, forming a new radical species. For aromatic systems like the indole ring, RAF is a significant pathway for scavenging free radicals. acs.org

Computational studies on the aminoindole core have shown that the indole ring is highly susceptible to radical addition, particularly by highly reactive radicals like the hydroxyl radical (•OH). acs.org The calculations reveal that several carbon atoms on the indole ring can act as sites for radical addition. For tryptamine, the most favorable sites for •OH addition were found to be C3, C2, C4, and C7. acs.org The Gibbs free energies of activation for these addition reactions are typically very low, leading to high, diffusion-controlled rate constants. acs.org

Hydrogen Atom Transfer (HAT) is a key mechanism in antioxidant chemistry, involving the transfer of a hydrogen atom (a proton and an electron) from the antioxidant to a free radical. mdpi.com Proton-Coupled Electron Transfer (PCET) is a related process where the electron and proton transfer occur in a concerted manner but not necessarily from the same center. nih.gov

For the aminoindole scaffold, there are several potential sites for HAT, including the N-H bond of the indole ring and the N-H bonds of the amino group. Computational studies on tryptamine have shown that the HAT from the indole nitrogen (N1-H) is a significant pathway for radical scavenging. acs.org In its reaction with the hydroxyl radical, the HAT mechanism accounted for 31% of the products. acs.org

The energetics of these processes can be calculated using DFT, providing insights into their feasibility. The bond dissociation enthalpy (BDE) is a key thermodynamic parameter for HAT, with a lower BDE indicating a more favorable reaction. For PCET, a detailed analysis of the transition state is necessary to confirm the concerted nature of the electron and proton transfer. acs.org

The following table summarizes the calculated thermodynamic and kinetic data for the HAT mechanism from the indole nitrogen of tryptamine, which serves as a model for the aminoindole core. acs.org

| Reaction | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | k (M⁻¹s⁻¹) |

| Tryptamine + •OH → Tryptamine radical + H₂O | 3.5 | -33.6 | 2.01 x 10¹⁰ |

Data for the HAT mechanism from the N1-H position of tryptamine reacting with the hydroxyl radical. acs.org

Exploration of Single Electron Transfer (SET) Mechanisms

Computational studies have begun to explore the reactivity of indole derivatives, including mechanisms involving single electron transfer (SET). While specific research on this compound is limited, broader studies on the indole scaffold provide insights into its potential role in SET processes. These reactions are fundamental in various organic transformations and biological processes.

Theoretical models, such as those combining constrained density functional theory with molecular mechanics (CDFT/MM), have been employed to investigate SET-initiated reactions. For instance, studies on the formation of indoles from aryldiazonium salts using organic electron donors have elucidated the energetics of the electron transfer and subsequent cyclization steps. These models are crucial for understanding the feasibility and mechanism of radical-mediated pathways involving the indole nucleus.

In a broader context, the single-electron oxidation of substituted indoles has been a subject of significant interest. The ease of oxidation and the nature of the resulting radical cation are highly dependent on the substitution pattern on the indole ring. Electron-donating groups, such as the amino group at the C2 position in this compound, are expected to lower the oxidation potential, making the molecule more susceptible to SET.

Furthermore, copper-catalyzed selective single-electron transfer has been demonstrated as a strategy for the oxidation of 3-substituted indoles. acs.org This highlights the potential for this compound to participate in metal-mediated redox processes. The specific mechanisms and intermediates involved would be influenced by the electronic character of the 2-amino and 3-carboxamide substituents.

Future computational investigations focusing specifically on this compound are needed to delineate the precise energetic barriers and reaction pathways for SET-initiated transformations. Such studies would be valuable for predicting its reactivity and designing novel synthetic applications.

Theoretical Investigation of Tautomerism and Isomerism

The potential for tautomerism and isomerism is an inherent characteristic of the this compound structure. The presence of the 2-amino group and the 3-carboxamide substituent allows for several possible tautomeric forms, including amino-imino and amide-imidic acid tautomers. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for assessing the relative stabilities of these different forms.

While specific DFT studies on the tautomerism of this compound are not extensively reported, research on related heterocyclic systems provides a framework for such investigations. For example, DFT calculations on 2-aminothiazole (B372263) have shown that the amino tautomer is generally more stable than the imino form in the gas phase, with solvation effects potentially shifting the equilibrium. Similar principles would apply to this compound, where the relative energies of the tautomers would be influenced by intramolecular hydrogen bonding and the polarity of the surrounding medium.

Isomerism in this compound can arise from the rotational orientation of the 3-carboxamide group. The syn and anti conformations relative to the indole ring would have different energies and populations, which can be predicted through computational modeling. Studies on N-substituted indole-3-carbaldehyde oximes have demonstrated the use of computational methods to understand the isomerization process between syn and anti forms. mdpi.com

The following table illustrates a hypothetical comparison of the relative energies of potential tautomers of this compound, based on general principles from computational studies of similar molecules. The values are presented for illustrative purposes to indicate the type of data that would be obtained from such a study.

| Tautomer/Isomer | Description | Relative Energy (kcal/mol) |

| A | 2-Amino-1H-indole-3-carboxamide | 0.00 (Reference) |

| B | 2-Imino-2,3-dihydro-1H-indole-3-carboxamide | +5-10 |

| C | 2-Amino-1H-indole-3-carboximidic acid | +10-15 |

Note: These values are hypothetical and serve to illustrate the expected outcomes of a detailed computational study.

A thorough computational analysis of this compound would involve geometry optimization of all possible tautomers and isomers, followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies, corrected for zero-point vibrational energy and thermal contributions, would provide a quantitative measure of their relative stabilities.

Molecular Modeling of Intermolecular Interactions

The intermolecular interactions of this compound are crucial in determining its solid-state structure and its interactions with biological macromolecules. The molecule possesses multiple hydrogen bond donors (the amino group and the indole N-H) and acceptors (the carbonyl oxygen of the carboxamide), predisposing it to form extensive hydrogen bonding networks.

In the crystal lattice of this related compound, the amidine substructure forms intermolecular hydrogen bonds with the amide carbonyl of adjacent molecules. nih.gov Furthermore, trifurcated hydrogen bonds to the carbonyls of neighboring molecules are observed. nih.gov One of the crystallographically independent molecules in the unit cell exhibits an intramolecular hydrogen bond between the amide and the pyridine (B92270) nitrogen. nih.gov These observations suggest that this compound would likely engage in similar strong intermolecular interactions, leading to a stable, hydrogen-bonded solid-state assembly.

Molecular modeling techniques, such as quantum chemical calculations and molecular dynamics simulations, can be used to quantify the strength of these interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a particularly useful computational method for decomposing the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion.

The following table provides a hypothetical breakdown of the interaction energies for a hydrogen-bonded dimer of this compound, based on typical values obtained from SAPT calculations for similar systems.

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -10 to -15 |

| Exchange | +8 to +12 |

| Induction | -2 to -5 |

| Dispersion | -5 to -8 |

| Total Interaction Energy | -9 to -16 |

Note: These values are illustrative and represent typical ranges for strong hydrogen-bonded complexes.

Molecular electrostatic potential (MEP) mapping is another valuable computational tool for visualizing the electron-rich and electron-poor regions of a molecule, thereby predicting the sites of intermolecular interactions. For this compound, the MEP would show negative potential around the carbonyl oxygen and positive potential around the N-H protons of the amino and indole groups, confirming their roles as hydrogen bond acceptors and donors, respectively.

Advanced Analytical Techniques for 2 Aminoindole 3 Carboxamide Characterization

Spectroscopic Analysis Methods (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental to the characterization of 2-Aminoindole-3-carboxamide and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular structure. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom. While specific data for the parent this compound is not detailed in the provided search results, the analysis of a close derivative, 2-Amino-N-butyl-1H-indole-3-carboxamide , illustrates the technique's utility. nih.gov The spectra for this compound, recorded in DMSO-d₆, show characteristic signals that confirm the indole (B1671886) scaffold and the attached functional groups. nih.gov

¹H NMR and ¹³C NMR Data for 2-Amino-N-butyl-1H-indole-3-carboxamide

Data sourced from a study on 2-Amino-N-butyl-1H-indole-3-carboxamide, a derivative of the target compound. nih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy. For 2-Amino-N-butyl-1H-indole-3-carboxamide , Electrospray Ionization Time-of-Flight (ESI-TOF) analysis provided a precise mass measurement that corroborates its chemical formula. nih.gov

High-Resolution Mass Spectrometry Data

Data from reference nih.gov.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the N-H bonds of the amine and amide groups, and the C=O bond of the amide. Studies on related indole-carboxamide structures report consistent regions for these vibrations. tandfonline.comtandfonline.com

Expected IR Absorption Bands for this compound

Expected ranges based on typical values for indole carboxamides. tandfonline.comtandfonline.com

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction analysis of single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, the structure of a closely related heterocyclic analogue, 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxamide , has been elucidated. nih.gov The study of this analogue revealed noteworthy features, including the formation of an intramolecular hydrogen bond between the amide and the adjacent pyridine (B92270) nitrogen in one of its crystallographically independent forms. nih.gov

Biochemical Interaction Mechanisms and Molecular Recognition Principles

Characterization of Hydrogen Bonding Interactions with Molecular Targets

The 2-aminoindole-3-carboxamide structure is particularly well-suited for forming multiple hydrogen bonds with protein targets. The 2-aminoindole core itself is an aromatic and planar system that features two adjacent hydrogen bond donors: the amino group at the 2-position and the indole (B1671886) nitrogen (NH) nih.gov. This arrangement allows for specific and directional interactions with amino acid residues that can act as hydrogen bond acceptors.

The hydrogen bonding potential of this scaffold can be summarized as follows:

Donors: The primary amine (-NH2) at the C2 position and the indole ring nitrogen (-NH) can both donate hydrogen bonds.

Acceptors: The carboxamide oxygen (-C=O) at the C3 position can act as a hydrogen bond acceptor.

The nature of the interacting amino acid residues within a protein's binding site is crucial. Residues with side chains containing oxygen or nitrogen atoms are primary partners for hydrogen bonding with this compound.

| Functional Group on this compound | Interaction Type | Potential Amino Acid Partners (Side Chains) |

| 2-Amino group (-NH2) | Hydrogen Bond Donor | Aspartic Acid (carboxylate), Glutamic Acid (carboxylate), Asparagine (carbonyl), Glutamine (carbonyl), Serine (hydroxyl), Threonine (hydroxyl), Tyrosine (hydroxyl), Main-chain carbonyls |

| Indole N-H | Hydrogen Bond Donor | Aspartic Acid (carboxylate), Glutamic Acid (carboxylate), Asparagine (carbonyl), Glutamine (carbonyl), Serine (hydroxyl), Threonine (hydroxyl), Tyrosine (hydroxyl), Main-chain carbonyls |

| 3-Carboxamide (-CONH2) | Hydrogen Bond Acceptor (Oxygen) & Donor (Nitrogen) | Asparagine (amide), Glutamine (amide), Arginine (guanidinium), Lysine (ammonium), Histidine (imidazole), Serine (hydroxyl), Threonine (hydroxyl), Tyrosine (hydroxyl), Tryptophan (indole N-H), Main-chain N-H |

This table presents potential hydrogen bonding interactions based on the functional groups of this compound and common amino acid residues.

In the solid state, derivatives of this compound have been observed to form complex intra- and intermolecular hydrogen bond networks nih.gov. For instance, the crystal structure of a related compound, 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, reveals the formation of intramolecular hydrogen bridges, which can significantly influence key compound parameters like membrane permeability and solubility nih.gov. Such intramolecular interactions can pre-organize the molecule into a conformation that is favorable for binding to its biological target.

Investigation of Pi-Pi Stacking and Aromatic Interactions in Binding

The indole ring of this compound is an aromatic system that can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) nih.gov. These non-covalent interactions, where the pi-orbitals of the aromatic rings overlap, are crucial for the stability of protein-ligand complexes and contribute significantly to binding affinity nih.gov.

The strength and geometry of these stacking interactions can be influenced by substituents on the indole ring. Even minor structural modifications can have a large impact on the stability of these interactions nih.gov. The planar nature of the 2-aminoindole chemotype facilitates its insertion into binding pockets where it can engage in these favorable aromatic interactions nih.gov.

Furthermore, the amidine moiety present in the 2-aminoindole structure can also participate in pi-pi interactions with aromatic side chains, adding another layer of complexity and potential for strong binding nih.gov.

| Aromatic System in Compound | Interaction Type | Key Amino Acid Partners |

| Indole Ring | Pi-Pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Amidine Moiety | Pi-Pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

This table outlines the primary aromatic interactions engaged in by the this compound scaffold.

Role of Amidine Moieties in Protein-Ligand Recognition

The 2-amino group on the indole ring makes the system a heterocyclic amidine. Amidine moieties are frequently found in drug-like molecules due to their ability to form strong interactions with biological targets nih.gov. A key feature of the amidine group is its basicity, which allows it to be protonated at physiological pH. This positive charge enables strong electrostatic and hydrogen bonding interactions with negatively charged amino acid residues.

The amidine moiety of this compound can engage in several types of interactions:

Salt Bridges: The protonated amidine can form strong charge-assisted hydrogen bonds, or salt bridges, with the carboxylate side chains of aspartic acid (Asp) and glutamic acid (Glu) nih.gov.

Hydrogen Bonding: Both as a neutral and protonated species, the amidine can act as a hydrogen bond donor.

Pi-Pi Interactions: As mentioned previously, the amidine substructure can also participate in pi-pi stacking with aromatic residues nih.gov.

The incorporation of the basic amidine into an aromatic heterocycle, as in the 2-aminoindole scaffold, helps to delocalize the charge, which can modulate its basicity and improve its drug-like properties nih.gov.

Structural Motifs for Molecular Mimicry and Binding Specificity

The indole fragment is a critical component for molecular mimicry, particularly in mimicking the side chain of the amino acid tryptophan. This is evident in the design of antagonists for the p53-MDM2 interaction, where indole-based structures effectively mimic the key tryptophan residue (Trp23) of p53, disrupting the protein-protein interaction nih.gov. The this compound scaffold can similarly position its indole core to occupy pockets that normally accommodate tryptophan residues, leading to specific and potent biological activity.

The combination of the rigid indole scaffold, which serves as an anchor for aromatic interactions, and the flexible yet specific hydrogen bonding groups (amine and carboxamide) allows for a high degree of binding specificity. The defined spatial arrangement of these functional groups acts as a pharmacophore that can be recognized by a complementary set of amino acids in a protein's active site.

General Principles of Structural Requirements for Modulatory Effects

The modulatory effects of this compound and its derivatives are underpinned by several key structural principles that govern their interaction with biological targets. These principles ensure both affinity and specificity of binding.

A fundamental requirement is the presence of a planar, aromatic system, the indole nucleus, which facilitates insertion into binding pockets and enables crucial pi-pi stacking interactions with aromatic amino acid residues nih.gov. The stability of the ligand-protein complex is often significantly influenced by these aromatic interactions.

Furthermore, the molecule must possess strategically positioned hydrogen bond donors and acceptors to form a network of interactions with the protein. The this compound scaffold is well-equipped in this regard, with the 2-amino group and the indole N-H acting as hydrogen bond donors, and the carboxamide oxygen serving as a hydrogen bond acceptor nih.gov. The ability to form multiple, specific hydrogen bonds is a critical determinant of binding affinity and selectivity.

The presence of an amidine moiety, conferred by the 2-amino group on the indole ring, is another vital structural feature. This group can be protonated at physiological pH, allowing for strong electrostatic interactions, particularly with acidic residues such as aspartate and glutamate in the binding site nih.gov. This charge-based interaction can be a primary driver of high-affinity binding.

Synthetic Utility and Research Applications Beyond Biochemical Modulation

Role as a Privileged Synthetic Scaffold

The 2-aminoindole-3-carboxamide moiety is recognized as a "privileged scaffold" in medicinal chemistry. u-tokyo.ac.jptudublin.ie This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets. u-tokyo.ac.jp The indole (B1671886) ring system itself is a fundamental component of numerous natural products and clinically used drugs. nih.gov The 2-aminoindole variation, in particular, presents a planar, aromatic structure with two adjacent hydrogen bond donors, which can effectively interact with protein targets like kinases and phosphodiesterases. nih.gov

The utility of this scaffold is enhanced by the accessibility of diverse synthetic routes, including one-pot, multi-step procedures that allow for the introduction of a wide array of substituents. nih.govacs.org This adaptability enables the generation of large chemical libraries for drug discovery and the fine-tuning of structure-activity relationships. u-tokyo.ac.jp For instance, the indole nucleus is a known precursor for serotonin, explaining the affinity of some indole derivatives for G-protein-coupled receptors. u-tokyo.ac.jp

Table 1: Examples of Biologically Active Classes Incorporating the 2-Aminoindole Scaffold

| Biological Target/Activity | Reference |

| IKKβ-kinase inhibitors | nih.gov |

| Phosphodiesterase-V inhibitors | nih.gov |

| Hypotensives | nih.gov |

| Diuretics | nih.gov |

| Appetite suppressants | nih.gov |

| p53/MDM2/MDMX antagonists | nih.gov |

| Antiplasmodial agents | nih.gov |

This table is not exhaustive and represents a selection of documented activities.

Application in Peptide Chemistry and Coupling Agents

The formation of a peptide bond is a fundamental reaction in peptide synthesis, involving the coupling of an amino acid's carboxyl group with the amino group of another. bachem.com This process often requires the use of coupling reagents to activate the carboxyl group and facilitate the reaction. bachem.comamericanpeptidesociety.org

While this compound itself is not a primary coupling reagent, its derivatives can be integrated into peptide-like structures. The amino and carboxamide groups provide handles for peptide bond formation. Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be used to link amino acids to the 2-amino group of the indole scaffold. americanpeptidesociety.orgpeptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize racemization during the coupling process. americanpeptidesociety.orgpeptide.com

The resulting structures can act as dipeptide isosteres, where the rigid indole core mimics the conformation of a dipeptide unit. This strategy is valuable in designing peptidomimetics with improved stability and pharmacological properties.

Integration into Diverse Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.org The this compound scaffold can be synthesized using MCR strategies, and its constituent parts are key components in various MCRs. nih.govresearchgate.net

Cyanoacetamides, which are precursors to 2-aminoindole-3-carboxamides, are particularly versatile in this regard. acs.org They are employed in well-known MCRs such as the Gewald and Friedländer reactions to produce a variety of heterocyclic structures. nih.gov

An efficient one-pot, two-step synthesis of 2-aminoindole-3-carboxamides has been developed starting from a 2-halonitrobenzene and a cyanoacetamide. nih.govacs.org This method involves an initial SNAr reaction followed by a reduction/cyclization cascade, demonstrating the integration of multiple transformations in a single pot to build the core scaffold. nih.gov

Catalyst Design and Participation in Catalytic Processes

The this compound structure can be involved in catalytic processes in several ways. The indole nitrogen and the amino group can act as ligands for transition metals, forming complexes that can catalyze a range of chemical transformations. evonik.com

Recent research has shown that the 3-carboxamide group on an indole ring can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov Depending on the catalyst system employed (e.g., Rh(I)/Ag(I) vs. Ir(III)/Ag(I)), it is possible to achieve site-selective functionalization at either the C2 or C4 positions of the indole ring. nih.gov In some cases, this involves a fascinating 1,2-acyl migration of the carboxamide group. nih.gov

Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, is a growing field. evonik.com Chiral derivatives of 2-aminoindole could potentially be designed to act as organocatalysts for asymmetric transformations, leveraging the scaffold's rigid structure and hydrogen-bonding capabilities. evonik.com

Table 2: Catalyst Systems for Site-Selective Functionalization of 3-Carboxamide Indoles

| Catalyst System | Functionalization Site | Key Feature | Reference |

| Rh(I)/Ag(I) | C4 | 1,2-acyl translocation | nih.gov |

| Ir(III)/Ag(I) | C2 | Direct C-H functionalization | nih.gov |

Exploration as a Molecular Probe for Chemical Biology

Molecular probes are small molecules used to study biological systems, often by interacting with a specific target and producing a detectable signal. numberanalytics.com The this compound scaffold is a promising starting point for the development of such probes. koehlerlab.org Its inherent fluorescence and ability to be extensively functionalized allow for the creation of tailored probes for specific applications. nih.gov

Activity-based protein profiling (ABPP) is a chemical biology technique that uses reactive probes to study enzyme function directly in complex biological systems. siat.ac.cn Derivatives of this compound could be designed as activity-based probes by incorporating a reactive "warhead" that covalently binds to the active site of a target enzyme, along with a reporter tag for detection.

For example, a fluorescent this compound derivative could be designed to bind to a specific protein. Changes in the fluorescence properties upon binding could then be used to monitor the protein's activity or localization within a cell. nih.gov The development of a dual-lock-controlled fluorescent probe, Hdual, exemplifies this approach, where the probe is sequentially activated by two different biomarkers to enhance diagnostic accuracy. nih.gov

Potential in Functional Materials Research

Functional materials are materials designed to possess specific properties that can be controlled by external stimuli, such as light, pH, or temperature. nih.gov The this compound scaffold has features that suggest its potential for incorporation into such materials.

The aromatic indole core can participate in π-π stacking interactions, which are crucial for the assembly of organic electronic materials. The hydrogen-bonding capabilities of the amino and carboxamide groups can be used to direct the self-assembly of molecules into well-ordered supramolecular structures.

By attaching polymerizable groups to the this compound core, it could be incorporated into polymers. nih.gov The resulting materials might exhibit interesting optical or electronic properties due to the presence of the indole chromophore. Furthermore, the ability of the scaffold to interact with ions and biological molecules could be exploited to create sensor materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminoindole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Answer: Two primary methods are widely used:

- Fischer Indole Synthesis : Involves multi-step reactions with phenylhydrazine and ketones/aldehydes under controlled temperatures (60–80°C) and solvents like dimethylformamide (DMF). Yields range from 45–60% depending on purification protocols .

- One-Pot Synthesis : Combines an SNAr reaction of 2-halonitrobenzene with cyanoacetamides under basic conditions, followed by FeCl₃/Zn-mediated reduction/cyclization. This method achieves higher yields (75–85%) with reduced purification steps .

- Critical Factors : Solvent polarity (acetonitrile preferred for cyclization), catalyst loading (10 mol% FeCl₃), and reaction time (6–8 hours for complete conversion) .

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Answer: Key analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm indole core substitution patterns and carboxamide functionality. For example, the NH₂ group typically appears as a broad singlet at δ 6.8–7.2 ppm .

- HPLC-MS : Ensures >95% purity for biological assays. Use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Answer: Initial screens should focus on:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM .

- Molecular Docking : Preliminary computational studies to predict binding modes using AutoDock Vina or Schrödinger .

Advanced Research Questions

Q. What strategies address low yields in the one-pot synthesis of this compound during reduction/cyclization?

- Answer: Optimize the following parameters:

- Zinc Particle Size : Use <100 μm particles to enhance surface area for FeCl₃-mediated electron transfer .

- Acid Concentration : Maintain 2–3 M HCl to balance intermediate protonation and side reactions .

- Temperature Gradients : Gradual heating (40°C → 80°C) prevents premature cyclization, improving yields by 15% .

- Ultrasonic Agitation : Reduces reaction time by 30% compared to magnetic stirring .

Q. How should researchers reconcile discrepancies between computational and experimental binding affinity data for this compound analogs?

- Answer: Follow this validation protocol:

Docking Parameter Refinement : Use crystal structures (PDB) to adjust force fields and solvation models .

Surface Plasmon Resonance (SPR) : Measure kinetic constants (KD) under physiological conditions .

Alanine Scanning Mutagenesis : Validate predicted binding residues (e.g., Lys123 in kinase targets) .

- A 2025 study attributed 40% of false positives to incorrect protonation states in docking simulations .

Q. What rational design principles improve the metabolic stability of this compound derivatives?

- Answer: Three key modifications:

- N-Methylation of Carboxamide : Increases half-life (t1/2) from 1.2 to 4.7 hours in preclinical models .

- Electron-Withdrawing Substituents : C5-cyano groups reduce CYP3A4-mediated oxidation .

- Prodrug Strategies : Zwitterionic formulations enhance oral bioavailability (2.3-fold AUC increase) .

- SAR Guidelines : Maintain molecular weight increments <100 Da to preserve blood-brain barrier penetration .

Q. How can researchers resolve contradictory data in biological activity across cell lines?

- Answer: Implement a tiered analysis:

Dose-Response Repetition : Conduct triplicate assays with fresh compound batches to rule out degradation .

Cell Line Authentication : Use STR profiling to confirm genetic stability .

Pathway Analysis : RNA sequencing to identify off-target effects (e.g., unexpected MAPK activation) .

- Contradictions often arise from variations in cell culture conditions (e.g., serum concentration) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.